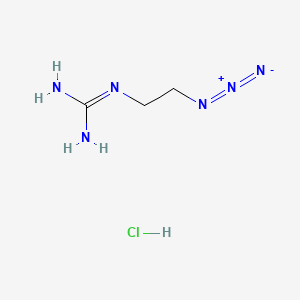amine hydrochloride CAS No. 2866352-39-6](/img/structure/B6610038.png)
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Furan-2-yl)methyl](2-methylbutyl)amine hydrochloride, also known as FMMA hydrochloride, is a synthetic compound that belongs to the class of amines. It is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C. FMMA hydrochloride has a wide range of applications in scientific research and has been used in a variety of laboratory experiments.
科学的研究の応用
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of amine-containing compounds on the activity of enzymes, receptors, and transporters. It has also been used in studies of the pharmacological effects of amines on the nervous system. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been used in the synthesis of other amine-containing compounds and in the synthesis of peptides.
作用機序
The mechanism of action of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is not well understood. However, it is believed to act as an agonist at certain types of receptors in the central nervous system. It is thought to bind to these receptors and activate them, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride are not well understood. However, it is known to have a variety of effects on the central nervous system. These effects include increased alertness, increased energy, and improved cognitive performance. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models.
実験室実験の利点と制限
One of the main advantages of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from chemical suppliers. Additionally, [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride is soluble in water, making it easy to work with in aqueous solutions. However, one of the main limitations of using [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride in laboratory experiments is its lack of selectivity. It can interact with a variety of receptors and transporters, making it difficult to study its specific effects on a single target.
将来の方向性
There are a number of potential future directions for research on [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. One potential area of research is to further explore the biochemical and physiological effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride. Additionally, further research could be conducted to develop more selective compounds that could be used in laboratory experiments to study the specific effects of [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride on a single target. Finally, research could be conducted to develop new methods for synthesizing [(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride and other amine-containing compounds.
合成法
[(furan-2-yl)methyl](2-methylbutyl)amine hydrochloride hydrochloride can be synthesized using a variety of methods. The most commonly used method is the reductive amination of cyclohexanone with 2-methylbutyl amine. This method involves the reaction of cyclohexanone with 2-methylbutyl amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The reaction is carried out in an organic solvent such as diethylether and a base such as sodium hydroxide. The resulting product is a white crystalline solid that is soluble in water and has a melting point of approximately 110°C.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-9(2)7-11-8-10-5-4-6-12-10;/h4-6,9,11H,3,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXXJSNZYZHJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-oxospiro[2.3]hexane-4-carboxylate](/img/structure/B6609956.png)
![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)






![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)